molecular formula C20H20N2O2 B12541065 6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione CAS No. 821795-53-3

6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12541065
CAS No.: 821795-53-3
M. Wt: 320.4 g/mol
InChI Key: WVZLAGLTMYMNNC-UHFFFAOYSA-N
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Description

6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of benzhydryl chloride with isopropylamine to form an intermediate, which is then cyclized with a suitable pyrimidine precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving pyrimidine derivatives.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione
  • 6-Ethyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-Isopropyl-3-benzhydrylpyrimidine-2,4(1H,3H)-dione may have unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.

Properties

CAS No.

821795-53-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-benzhydryl-6-propan-2-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H20N2O2/c1-14(2)17-13-18(23)22(20(24)21-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,1-2H3,(H,21,24)

InChI Key

WVZLAGLTMYMNNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)N(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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